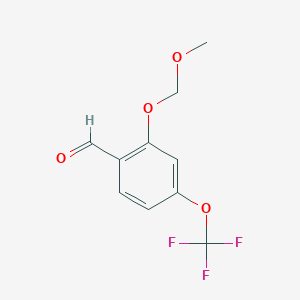

2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

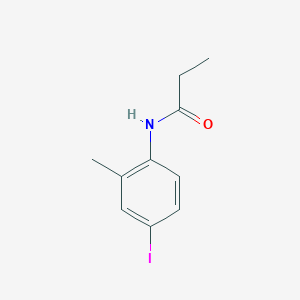

2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde is a type of organic compound. It likely belongs to the class of organooxygen compounds, specifically carbonyl compounds .

Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring (indicated by the “benzaldehyde” in the name), with methoxymethoxy and trifluoromethoxy functional groups attached .Chemical Reactions Analysis

As an aldehyde, this compound would be expected to undergo reactions typical of carbonyl compounds, such as nucleophilic addition. The presence of the methoxymethoxy and trifluoromethoxy groups may also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase its polarity, influencing properties such as solubility and boiling point .Applications De Recherche Scientifique

1. Solid Phase Organic Synthesis

2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde and its derivatives have been studied for their utility in solid phase organic synthesis. For instance, electron-rich benzaldehyde derivatives are investigated as linkers in this domain. They demonstrate potential for forming benzylic secondary amines through reductive amination, which can then be converted into various secondary amide derivatives (Swayze, 1997).

2. Oxidation Studies

Research has explored the kinetics and mechanisms of oxidation of methoxy benzaldehydes, including compounds similar to 2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde. These studies focus on understanding how these compounds react to form corresponding carboxylic acids, contributing to broader chemical knowledge and potential industrial applications (Malik, Asghar, & Mansoor, 2016).

3. Enzyme Catalyzed Reactions

In the field of enzyme catalysis, derivatives of methoxy benzaldehydes have been used for asymmetric C–C-bond formation. Studies show that these compounds can be involved in enzymatic reactions leading to the formation of specific, enantioselective products. This area of research is crucial for developing novel methods for synthesizing optically active compounds (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

4. Photoluminescent Properties

Another area of interest is the study of the optical properties of compounds derived from methoxy benzaldehydes. For instance, investigations into the synthesis of aluminum and zinc complexes using substituted benzaldehydes have provided insights into their photoluminescent properties. This research has implications for developing materials with specific optical characteristics (Barberis & Mikroyannidis, 2006).

5. Crystallographic Studies

The structure and properties of methoxy benzaldehyde derivatives, including those structurally similar to 2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde, are also studied using crystallography. Such research helps in understanding the molecular configurations and bonding patterns, which is vital for applications in material science and molecular engineering (Hashim, Ahmad, Basar, Awang, & Ng, 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O4/c1-15-6-16-9-4-8(17-10(11,12)13)3-2-7(9)5-14/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDYXZUTEWWLFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1)OC(F)(F)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2364061.png)

![methyl 5-(((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2364064.png)

![1-methyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2364067.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2364068.png)

![1-[1-(2-Bromobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2364072.png)

![N-(4-bromophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2364074.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2364076.png)

![1-Benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/no-structure.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2364081.png)

![N-(2,4-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2364082.png)